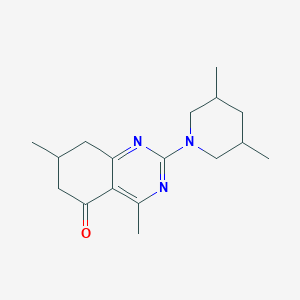

![molecular formula C15H16N6O4S3 B4622120 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4622120.png)

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of similar thiadiazole compounds involves multi-step chemical processes, often starting from simple precursors that undergo various chemical transformations. For instance, the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl) phenyl]amine, a related compound, involves the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis (Talagadadeevi et al., 2012). This example demonstrates the complexity and multi-step nature of synthesizing thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the target compound, is characterized by the arrangement and interaction of its molecular fragments. For instance, compounds with the 5-amino-1,3,4-thiadiazol-2-yl moiety exhibit specific geometric and electronic features that influence their biological activity. The crystal structures of related compounds reveal "V" shaped configurations and various intermolecular interactions, such as hydrogen bonding and π interactions, which are crucial for understanding their chemical behavior (Boechat et al., 2011).

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research on analogs similar to the mentioned compound has shown promise in the inhibition of kidney-type glutaminase (GLS), a therapeutic target in cancer treatment. Studies on BPTES analogs, compounds related to the specified chemical structure, have demonstrated potent GLS inhibition, which could attenuate the growth of cancer cells in vitro and in mouse models, highlighting their potential in developing novel cancer therapies (Shukla et al., 2012).

Antimicrobial Applications

The compound's framework has been incorporated into new heterocyclic compounds showing significant antimicrobial activities. For instance, derivatives with sulfamoyl moieties have been synthesized for their potential use as antimicrobial agents, showcasing a versatile approach in developing new therapeutic agents to combat microbial infections (Darwish et al., 2014).

Structural and Metabolic Optimization

The modification of similar structures has been explored to optimize their metabolic stability while retaining or enhancing their therapeutic potency. Such studies provide valuable insights into the relationship between molecular structure and pharmacokinetic properties, informing the design of more effective and safer drugs (Humphreys et al., 2003).

Enzyme Inhibition for Therapeutic Use

Compounds with thiadiazole and sulfonamide motifs, similar to the one , have been studied for their inhibitory effects on human carbonic anhydrase isoforms, which are relevant in conditions like glaucoma, epilepsy, and some cancers. The research into these compounds' selective inhibition profiles could lead to the development of targeted therapies with fewer side effects (Biswas et al., 2013).

Impurity Analysis in Pharmaceutical Compounds

Investigations into the synthesis processes of related compounds have identified potential impurities that could arise, which is crucial for ensuring the safety and efficacy of pharmaceutical products. Such studies underscore the importance of rigorous quality control and optimization in drug manufacturing (Talagadadeevi et al., 2012).

properties

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O4S3/c1-8-9(2)20-25-13(8)21-28(23,24)11-5-3-10(4-6-11)17-12(22)7-26-15-19-18-14(16)27-15/h3-6,21H,7H2,1-2H3,(H2,16,18)(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMAAHRDCCIJQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

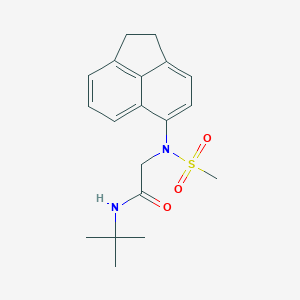

![4-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4622044.png)

![N-(2-chlorophenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4622045.png)

![3-(2-furylmethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4622050.png)

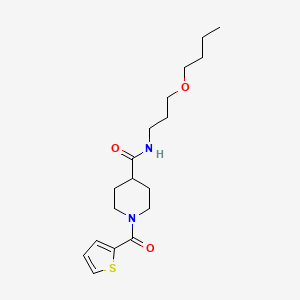

![methyl 4-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}benzoate](/img/structure/B4622051.png)

![1-benzyl-4-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)piperazine](/img/structure/B4622053.png)

![2-({3-[(2-chloro-4-nitrophenyl)thio]propanoyl}amino)benzamide](/img/structure/B4622088.png)

![2-[(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4622090.png)

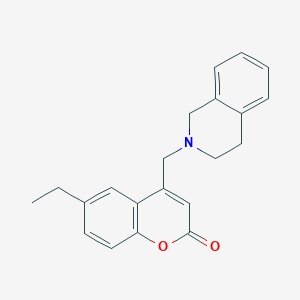

![2-{[3-(4-isopropylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4622106.png)

![N-(3,4-dimethylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4622114.png)

![2-[(4-methyl-2-pyrimidinyl)thio]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4622116.png)